molecular formula C9H14N2O2 B2751932 2-(2-hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one CAS No. 866040-13-3

2-(2-hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one

Cat. No.: B2751932
CAS No.: 866040-13-3
M. Wt: 182.223
InChI Key: LOCNDGJHKJGPNI-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one is a chemical compound with a unique structure that includes a hydroxyethyl group and a hexahydroindazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound in the presence of a catalyst. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target molecules, while the hexahydroindazole core can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyethyl methacrylate: Known for its use in polymer synthesis and biomedical applications.

    2-Hydroxyethyl disulfide: Used as a reducing agent and in the production of rubber compounds.

Uniqueness

2-(2-Hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one is unique due to its specific structure, which combines a hydroxyethyl group with a hexahydroindazole core. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-indazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-6-5-11-9(13)7-3-1-2-4-8(7)10-11/h10,12H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCNDGJHKJGPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(N2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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